molecular formula C24H20FNO5S B2995514 5-(4-fluorophenyl)-3-hydroxy-1-(4-methoxyphenyl)-4-tosyl-1H-pyrrol-2(5H)-one CAS No. 1021265-24-6

5-(4-fluorophenyl)-3-hydroxy-1-(4-methoxyphenyl)-4-tosyl-1H-pyrrol-2(5H)-one

Cat. No. B2995514
CAS RN: 1021265-24-6
M. Wt: 453.48
InChI Key: SFEQQXAAXVUVRI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a pyrrol-2-one ring suggests a planar arrangement around this portion of the molecule. The tosyl, fluorophenyl, and methoxyphenyl groups would likely add steric bulk .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The pyrrol-2-one ring could potentially undergo reactions at the carbonyl group or at the alpha-carbon next to the carbonyl. The tosyl group is a good leaving group, suggesting potential for substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of a polar carbonyl group and potentially ionizable hydroxy group could impact its solubility in different solvents .

Scientific Research Applications

Neurological Applications

Serotonin Receptor Imaging in Alzheimer's Disease Researchers utilized a molecular imaging probe, 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, for quantifying serotonin 1A (5-HT(1A)) receptor densities in the brains of Alzheimer's disease patients. This study highlights the potential of similar compounds for diagnosing and understanding neurological conditions (Kepe et al., 2006).

Chemical Synthesis and Biological Activity

Synthesis of Pyrimidine Derivatives A study on the synthesis of a new series of pyrimidine derivatives linked with morpholinophenyl showcases the chemical versatility of similar compounds. These derivatives were tested for their larvicidal activity, providing insights into potential applications in pest control (Gorle et al., 2016).

Materials Science

Electrochromic Properties Research into the electrochromic properties of related compounds, such as poly(1-(4-fluorophenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole), unveils potential applications in smart materials and electronic devices. These studies explore how these materials change color in response to electrical stimuli, offering applications in displays and smart windows (Arslan et al., 2007).

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to predict the mechanism of action for this compound. If this compound has biological activity, the mechanism could involve interactions with biological macromolecules like proteins or DNA .

Safety and Hazards

Without specific data, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and working in a well-ventilated area .

Future Directions

Future studies could explore the synthesis, reactivity, and potential applications of this compound. This could include developing more efficient synthesis methods, studying its reactivity under various conditions, and testing its activity in biological systems .

properties

IUPAC Name

2-(4-fluorophenyl)-4-hydroxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)sulfonyl-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FNO5S/c1-15-3-13-20(14-4-15)32(29,30)23-21(16-5-7-17(25)8-6-16)26(24(28)22(23)27)18-9-11-19(31-2)12-10-18/h3-14,21,27H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFEQQXAAXVUVRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)F)C4=CC=C(C=C4)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-fluorophenyl)-3-hydroxy-1-(4-methoxyphenyl)-4-tosyl-1H-pyrrol-2(5H)-one

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